1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride
Overview
Description
The compound “1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride” is a chemical substance with the molecular formula C12H19Cl3N2O . It is also known by its CAS number 1185312-32-6 . The compound is a solid form and has a molecular weight of 313.6 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via a methylene bridge . The pyridine ring is substituted at the 6-position with a chlorine atom . The piperidine ring carries a hydroxyl group at the 3-position . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 313.6 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 312.056296 g/mol . The topological polar surface area of the compound is 36.4 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : A novel method for the synthesis of structurally related piperidine derivatives has been proposed, emphasizing the importance of piperidine frameworks in medicinal chemistry. The method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of aminopyridine with dimethoxytetrahydrofuran, showcasing a simpler approach to obtaining rigid diamines with significant relevance in drug design and synthesis (R. Smaliy et al., 2011).
Chemical Reactions and Intermediates : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the production of lafutidine, demonstrates the versatility of piperidine derivatives in chemical synthesis. The process involves chlorination and subsequent condensation with piperidine, highlighting the strategic use of piperidine frameworks in constructing complex molecules (Shen Li, 2012).
Applications in Drug Development and Material Science
Structural Analysis for Drug Development : Detailed crystal structure analyses of anticonvulsant compounds, including those with a piperidine moiety, offer insights into the structural requirements for biological activity. Such studies are crucial for the rational design of new therapeutics, indicating the potential of piperidine derivatives in contributing to the development of novel anticonvulsant drugs (G. Georges et al., 1989).
Biological Activity Assessments : Research into the synthesis and biological activity of compounds containing piperidine structures, such as studies on their antifungal and antiviral activities, underscores the broad applicability of these derivatives in developing new pharmacological agents. The detailed examination of their structure-activity relationships can guide the design of compounds with targeted biological properties (Li et al., 2015).
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZFSQGCXNMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671485 | |
Record name | 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-88-5 | |
Record name | 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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